molecular formula C9H10BrCl B13164453 1-(1-Bromopropan-2-yl)-2-chlorobenzene

1-(1-Bromopropan-2-yl)-2-chlorobenzene

Cat. No.: B13164453
M. Wt: 233.53 g/mol
InChI Key: BSGAIIGQYTVPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromopropan-2-yl)-2-chlorobenzene is an organic compound with the molecular formula C9H10BrCl It is a derivative of benzene, where a bromopropyl group and a chlorine atom are attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(1-Bromopropan-2-yl)-2-chlorobenzene can be synthesized through several methods. One common approach involves the bromination of 2-chloropropylbenzene. The reaction typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to facilitate the substitution reaction. The reaction is carried out under controlled conditions to ensure the selective bromination of the propyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and reaction monitoring systems ensures the efficient production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1-Bromopropan-2-yl)-2-chlorobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), amines (NH2), or other functional groups through nucleophilic substitution reactions (SN1 or SN2 mechanisms).

    Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones, depending on the reaction conditions and oxidizing agents used.

    Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane or other reduced products.

Common Reagents and Conditions

    Substitution Reactions: Sodium hydroxide (NaOH) or other strong bases are commonly used to facilitate the substitution of the bromine atom.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are employed.

Major Products Formed

    Substitution Reactions: Products include alcohols, amines, or other substituted derivatives.

    Oxidation Reactions: Products include alcohols, ketones, or carboxylic acids.

    Reduction Reactions: Products include alkanes or other reduced derivatives.

Scientific Research Applications

1-(1-Bromopropan-2-yl)-2-chlorobenzene has several applications in scientific research:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the preparation of various derivatives.

    Pharmaceuticals: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its structural features make it a valuable precursor in drug synthesis.

    Material Science: It is used in the synthesis of polymers and other advanced materials

    Chemical Biology: Researchers use the compound to study biological pathways and interactions. Its derivatives can be used as probes or inhibitors in biochemical assays.

Mechanism of Action

The mechanism of action of 1-(1-Bromopropan-2-yl)-2-chlorobenzene depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom and form new bonds. In biological systems, the compound or its derivatives may interact with enzymes or receptors, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)-2-chlorobenzene can be compared with other similar compounds such as:

    1-(1-Bromopropan-2-yl)-3-chlorobenzene: Similar structure but with the chlorine atom in a different position on the benzene ring.

    1-(1-Bromopropan-2-yl)-4-chlorobenzene: Another positional isomer with the chlorine atom in the para position.

    1-Bromo-2-chlorobenzene: Lacks the propyl group, making it less reactive in certain substitution reactions.

    2-Bromo-1-chloropropane: A simpler structure with only three carbon atoms, used in different synthetic applications.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.

Properties

Molecular Formula

C9H10BrCl

Molecular Weight

233.53 g/mol

IUPAC Name

1-(1-bromopropan-2-yl)-2-chlorobenzene

InChI

InChI=1S/C9H10BrCl/c1-7(6-10)8-4-2-3-5-9(8)11/h2-5,7H,6H2,1H3

InChI Key

BSGAIIGQYTVPHR-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC=CC=C1Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.